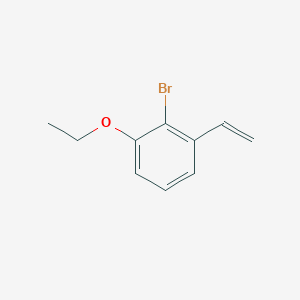
2-Bromo-1-ethoxy-3-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-ethoxy-3-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, an ethoxy group, and a vinyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-vinylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and safety.
化学反应分析
Types of Reactions
2-Bromo-1-ethoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine, iodine, or nitro groups in the presence of catalysts such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of palladium on carbon.
Major Products Formed
Electrophilic Substitution: Products include 2-chloro-1-ethoxy-3-vinylbenzene, 2-iodo-1-ethoxy-3-vinylbenzene, etc.
Nucleophilic Substitution: Products include 2-bromo-1-hydroxy-3-vinylbenzene, 2-bromo-1-alkoxy-3-vinylbenzene, etc.
Oxidation: Products include 2-bromo-1-ethoxy-3-formylbenzene, 2-bromo-1-ethoxy-3-carboxybenzene.
Reduction: Products include 2-bromo-1-ethoxy-3-ethylbenzene.
科学研究应用
2-Bromo-1-ethoxy-3-vinylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and advanced materials due to its vinyl group, which can undergo polymerization reactions.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving substituted benzenes.
作用机制
The mechanism of action of 2-Bromo-1-ethoxy-3-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a benzenonium intermediate. In nucleophilic substitution, the ethoxy group can be displaced by nucleophiles, forming a transition state that leads to the substitution product .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-methoxy-3-vinylbenzene
- 2-Bromo-1-ethoxy-4-vinylbenzene
- 2-Chloro-1-ethoxy-3-vinylbenzene
Uniqueness
2-Bromo-1-ethoxy-3-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethoxy group and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
2-bromo-1-ethenyl-3-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(10(8)11)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPXZREJIYLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














